molecular formula C12H16N4O4 B2485805 tert-butyl2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate CAS No. 2470440-22-1

tert-butyl2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate

Cat. No.: B2485805
CAS No.: 2470440-22-1
M. Wt: 280.284
InChI Key: VQFAUVLQXMJPSL-UHFFFAOYSA-N
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Description

tert-Butyl2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate is a complex organic compound that belongs to the purine derivative family This compound is characterized by its unique structure, which includes a tert-butyl group, a purine ring, and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate typically involves multiple steps. One common method involves the reaction of 3-methylxanthine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of modified purine compounds .

Scientific Research Applications

tert-Butyl2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate involves its interaction with specific molecular targets. The purine ring structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives such as:

Uniqueness

tert-Butyl2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate is unique due to its specific tert-butyl and acetate groups, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

tert-butyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4/c1-12(2,3)20-7(17)5-16-6-13-9-8(16)10(18)14-11(19)15(9)4/h6H,5H2,1-4H3,(H,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFAUVLQXMJPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=NC2=C1C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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